5-Ethyl-4-{[(4-methoxyphenyl)methoxy]methyl}oxolane-2,3-diol
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Overview
Description
5-Ethyl-4-{[(4-methoxyphenyl)methoxy]methyl}oxolane-2,3-diol is an organic compound with a complex structure that includes an oxolane ring, a methoxyphenyl group, and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-{[(4-methoxyphenyl)methoxy]methyl}oxolane-2,3-diol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a diol and an appropriate electrophile.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4-{[(4-methoxyphenyl)methoxy]methyl}oxolane-2,3-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or PCC.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in THF.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted oxolane derivatives.
Scientific Research Applications
5-Ethyl-4-{[(4-methoxyphenyl)methoxy]methyl}oxolane-2,3-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethyl-4-{[(4-methoxyphenyl)methoxy]methyl}oxolane-2,3-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling.
Influencing Gene Expression: Affecting the transcription of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone: Shares a similar oxolane ring structure but differs in the substitution pattern.
4-Methoxyphenylhydrazine: Contains a methoxyphenyl group but lacks the oxolane ring and hydroxyl groups.
Properties
CAS No. |
113956-97-1 |
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Molecular Formula |
C15H22O5 |
Molecular Weight |
282.33 g/mol |
IUPAC Name |
5-ethyl-4-[(4-methoxyphenyl)methoxymethyl]oxolane-2,3-diol |
InChI |
InChI=1S/C15H22O5/c1-3-13-12(14(16)15(17)20-13)9-19-8-10-4-6-11(18-2)7-5-10/h4-7,12-17H,3,8-9H2,1-2H3 |
InChI Key |
WXLXFILFEHQAEV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C(C(O1)O)O)COCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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